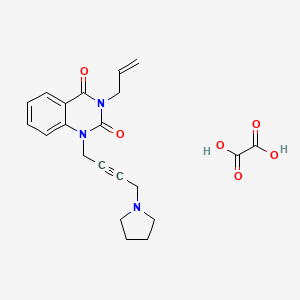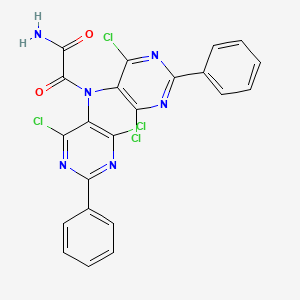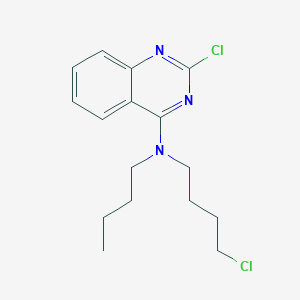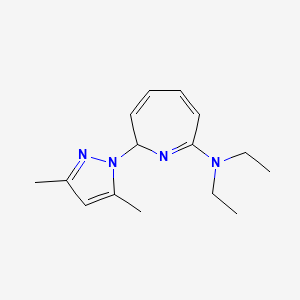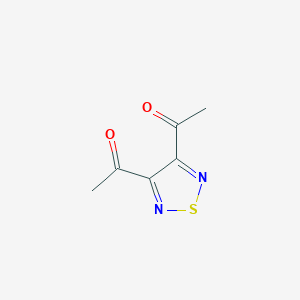
1,1'-(1,2,5-Thiadiazole-3,4-diyl)diethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(1,2,5-Thiadiazole-3,4-diyl)diethanone is a compound belonging to the class of thiadiazoles, which are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(1,2,5-Thiadiazole-3,4-diyl)diethanone typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thiosemicarbazide with acyl chlorides in the presence of a base, leading to the formation of the thiadiazole ring . The reaction conditions often include refluxing the reactants in a suitable solvent such as ethanol or acetonitrile.
Industrial Production Methods
Industrial production of thiadiazole derivatives, including 1,1’-(1,2,5-Thiadiazole-3,4-diyl)diethanone, may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters can enhance the efficiency and yield of the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-(1,2,5-Thiadiazole-3,4-diyl)diethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .
Applications De Recherche Scientifique
1,1’-(1,2,5-Thiadiazole-3,4-diyl)diethanone has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 1,1’-(1,2,5-Thiadiazole-3,4-diyl)diethanone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or as a modulator of cellular signaling pathways . For example, it may inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . Additionally, it can interact with DNA or proteins, affecting cellular processes and leading to anticancer activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,4-Thiadiazole: Another thiadiazole derivative with similar biological activities.
1,2,4-Triazole: A heterocyclic compound with a nitrogen-rich ring structure and diverse biological properties.
1,3,4-Oxadiazole: A compound with a similar ring structure but containing oxygen instead of sulfur.
Uniqueness
1,1’-(1,2,5-Thiadiazole-3,4-diyl)diethanone is unique due to its specific substitution pattern and the presence of the ethanone groups, which can influence its reactivity and biological activity . The combination of sulfur and nitrogen atoms in the ring structure also contributes to its distinct properties compared to other heterocycles .
Propriétés
Numéro CAS |
112390-32-6 |
|---|---|
Formule moléculaire |
C6H6N2O2S |
Poids moléculaire |
170.19 g/mol |
Nom IUPAC |
1-(4-acetyl-1,2,5-thiadiazol-3-yl)ethanone |
InChI |
InChI=1S/C6H6N2O2S/c1-3(9)5-6(4(2)10)8-11-7-5/h1-2H3 |
Clé InChI |
RBAXJPAHIVZGKO-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=NSN=C1C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


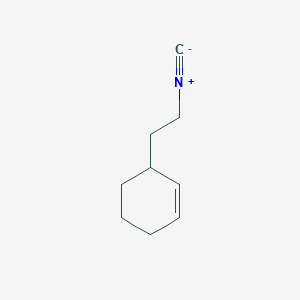
![(2S,3R)-2-(2-([1,1'-Biphenyl]-4-ylamino)ethyl)pyrrolidine-3,4-diol](/img/structure/B15212896.png)
![6-[(2,4-Dimethylphenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B15212908.png)
![2-{[2,5-Diamino-6-(benzylsulfanyl)pyrimidin-4-yl]amino}ethanol](/img/structure/B15212910.png)
![2-((2-Hydroxyethyl)amino)-3-nitro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15212915.png)
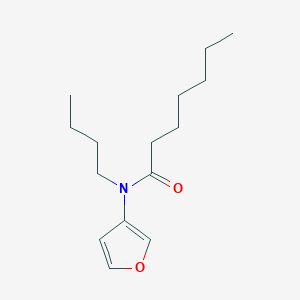
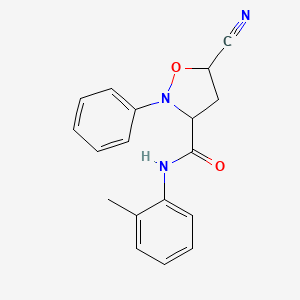
![Imidazo[1,2-a]pyrazin-8-amine, 3-(2,4-difluorophenyl)-N-methyl-](/img/structure/B15212944.png)
![2,2'-[(4-Bromophenyl)methylene]bis(5-tert-butylfuran)](/img/structure/B15212948.png)

